

AZ13705339: A Potent PAK1 Inhibitor, Not a KAT6A/B Inhibitor

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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B15602458

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Initial investigations have revealed a significant discrepancy regarding the molecular target of **AZ13705339**. Contrary to the user's request for cell-based assay guidelines targeting the lysine acetyltransferases (KATs) KAT6A and KAT6B, **AZ13705339** is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).^{[1][2][3][4][5]}

AZ13705339 exhibits strong binding affinity for PAK1 and PAK2, with dissociation constants (Kd) of 0.28 nM and 0.32 nM, respectively.^{[1][4][5]} Its inhibitory activity against PAK1 is also potent, with an IC50 of 0.33 nM.^{[1][4][5]} The compound has been profiled for its kinase selectivity and has been shown to be highly selective for PAK1 over a broad panel of other kinases.^{[2][3]}

Due to this fundamental difference in the molecular target of **AZ13705339**, it is not possible to provide relevant cell-based assay guidelines for this compound with a focus on KAT6A or KAT6B. Assays designed to measure the activity of KAT6A/B would not be appropriate for characterizing the effects of a PAK1 inhibitor.

Understanding the True Target: p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. It is a key effector of the Rho GTPases, Rac and Cdc42. Dysregulation of PAK1 signaling has been implicated in several diseases, including cancer and neurological disorders.^[2]

The Intended but Incorrect Targets: KAT6A and KAT6B

KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (also known as MORF or MYST4) are histone acetyltransferases that belong to the MYST family.[6][7][8][9] These enzymes play critical roles in chromatin modification and gene regulation.[6][10][11] They are involved in diverse cellular processes such as cell cycle progression, stem cell maintenance, and development.[7][8] Aberrant activity of KAT6A and KAT6B has been linked to developmental syndromes and various types of cancer.[7][8][12]

One of the key signaling pathways influenced by KAT6A is the PI3K/AKT pathway.[13][14][15][16][17] KAT6A can upregulate the transcription of PIK3CA, the catalytic subunit of PI3K, leading to increased AKT phosphorylation and enhanced cell proliferation and tumorigenesis.[13][14][16][17]

Conclusion

Given that **AZ13705339** is a potent and selective inhibitor of PAK1, the development of cell-based assay guidelines must be centered around its true mechanism of action. Application notes and protocols relevant to KAT6A/B would be scientifically inaccurate and misleading for researchers working with this compound. Therefore, the original request to create detailed application notes and protocols for **AZ13705339** targeting KAT6A cannot be fulfilled. Any experimental design for **AZ13705339** should focus on assays that measure PAK1 activity and its downstream signaling pathways.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]

- 4. AZ13705339 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KAT6A - Wikipedia [en.wikipedia.org]
- 7. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. KAT6B gene: MedlinePlus Genetics [medlineplus.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. diseases.jensenlab.org [diseases.jensenlab.org]
- 13. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 15. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
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